molecular formula C23H32N2O B14696695 Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone CAS No. 26093-07-2

Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone

Cat. No.: B14696695
CAS No.: 26093-07-2
M. Wt: 352.5 g/mol
InChI Key: LFDJLMXCDHESKU-UHFFFAOYSA-N
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Description

Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone, also known as Michler’s ketone, is an organic compound with the molecular formula C17H20N2O. It is a crystalline solid that is typically blue to dark blue or gray in color. This compound is primarily used as an intermediate in the production of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone is synthesized through the reaction of dimethylaniline with phosgene in the presence of anhydrous zinc chloride or aluminum chloride as a catalyst . The reaction proceeds as follows:

2C6H5N(CH3)2+COCl2C6H4(N(CH3)2)2CO+2HCl2 \text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_4\text{(N(CH}_3\text{)}_2\text{)}_2\text{CO} + 2 \text{HCl} 2C6​H5​N(CH3​)2​+COCl2​→C6​H4​(N(CH3​)2​)2​CO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions

Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone involves its ability to absorb light and generate reactive species. In photoinitiation, it absorbs ultraviolet or visible light, leading to the formation of free radicals that initiate polymerization. The molecular targets include unsaturated monomers, and the pathways involve radical generation and propagation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both dimethylamino and isopropyl groups, which enhance its electron-donating properties and reactivity. This makes it particularly effective as a photoinitiator and in electrophilic substitution reactions .

Properties

CAS No.

26093-07-2

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

bis[4-(dimethylamino)-2-propan-2-ylphenyl]methanone

InChI

InChI=1S/C23H32N2O/c1-15(2)21-13-17(24(5)6)9-11-19(21)23(26)20-12-10-18(25(7)8)14-22(20)16(3)4/h9-16H,1-8H3

InChI Key

LFDJLMXCDHESKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N(C)C)C(=O)C2=C(C=C(C=C2)N(C)C)C(C)C

Origin of Product

United States

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